![molecular formula C22H29ClN2O B12356886 N-(2-methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide,monohydrochloride CAS No. 2748409-58-5](/img/structure/B12356886.png)
N-(2-methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide,monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide, monohydrochloride is a synthetic compound with a complex molecular structure. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique chemical properties and potential therapeutic benefits.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide, monohydrochloride involves multiple steps. The process typically starts with the preparation of the piperidine ring, followed by the introduction of the phenylethyl and methylphenyl groups. The final step involves the formation of the acetamide group and the addition of the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactions under controlled conditions. The use of high-purity reagents and advanced synthesis techniques ensures the consistency and quality of the final product. The process may include steps such as crystallization, filtration, and drying to obtain the pure monohydrochloride form.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced to form different derivatives by adding hydrogen or removing oxygen.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can yield a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
N-(2-methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide, monohydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic benefits, including its use as an analgesic or anti-inflammatory agent.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of N-(2-methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide, monohydrochloride involves its interaction with specific molecular targets in the body. It may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets involved are still under investigation, but the compound is believed to influence neurotransmitter systems and inflammatory pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide
- N-(2-methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide, dihydrochloride
- N-(2-methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide, sulfate
Uniqueness
N-(2-methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide, monohydrochloride is unique due to its specific molecular structure and the presence of the monohydrochloride salt. This form of the compound may exhibit different solubility, stability, and bioavailability compared to its analogs. Its unique properties make it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
2748409-58-5 |
|---|---|
Molekularformel |
C22H29ClN2O |
Molekulargewicht |
372.9 g/mol |
IUPAC-Name |
N-(2-methylphenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide;hydrochloride |
InChI |
InChI=1S/C22H28N2O.ClH/c1-18-8-6-7-11-22(18)24(19(2)25)21-13-16-23(17-14-21)15-12-20-9-4-3-5-10-20;/h3-11,21H,12-17H2,1-2H3;1H |
InChI-Schlüssel |
DQWAIDUMVWNFMW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1N(C2CCN(CC2)CCC3=CC=CC=C3)C(=O)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



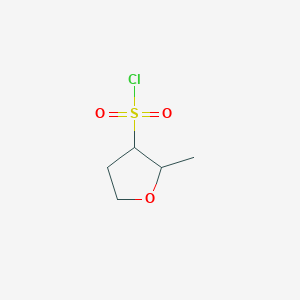
![2-[(6-Chloro-3-methyl-2,4-dioxo-1,3-diazinan-1-yl)methyl]benzonitrile](/img/structure/B12356808.png)
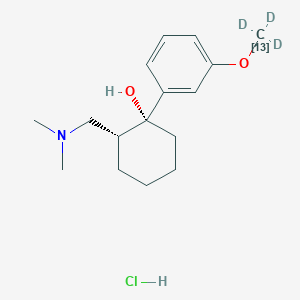
![1-[2-(Piperazin-1-yl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione dihydrochloride](/img/structure/B12356836.png)
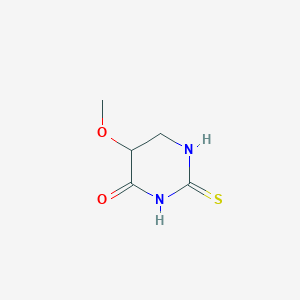
![N-[(2,4-dichloro-1-phenyl-1H-imidazol-5-yl)methylidene]hydroxylamine](/img/structure/B12356864.png)

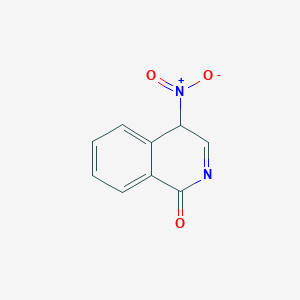
![4-chloro-4H-pyrido[3,2-d]pyrimidin-6-one](/img/structure/B12356884.png)
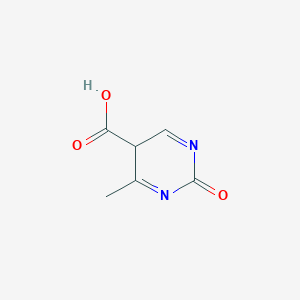
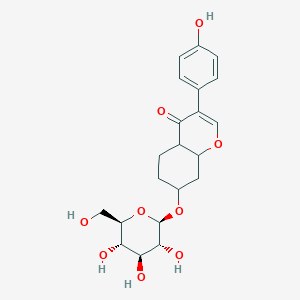

![N-[(4,6-dimethyl-2-oxopiperidin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-2-methyl-5-[4-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B12356907.png)
